3-Morpholino-5-(trifluoromethyl)-pyridine-2-carboxylic acid
Overview
Description
“3-Morpholino-5-(trifluoromethyl)-pyridine-2-carboxylic acid” is a chemical compound with the molecular formula C11H11F3N2O3 and a molecular weight of 276.21 . It is a substituted pyridine with diverse functional groups, which are important structural motifs found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The molecular structure of “3-Morpholino-5-(trifluoromethyl)-pyridine-2-carboxylic acid” consists of a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .Chemical Reactions Analysis
The chemical reactions involving “3-Morpholino-5-(trifluoromethyl)-pyridine-2-carboxylic acid” involve the introduction of various bio-relevant functional groups to pyridine . This includes the selective introduction of multiple functional groups via a ring cleavage methodology reaction .Scientific Research Applications
Application in Pharmaceutical and Nutritional Supplements
3-Morpholino-5-(trifluoromethyl)-pyridine-2-carboxylic acid, a derivative of pyridine-2-carboxylic acid (also known as picolinic acid), is used as an intermediate in the production of pharmaceuticals and nutritional supplements. The enzymatic oxidation of 3-hydroxyanthranilic acid is a biosynthesis route for producing this acid, offering a non-toxic approach for its production and recovery (Datta & Kumar, 2014).
Synthesis of Polyazaheterocycles
The compound is involved in the synthesis of polyazaheterocycles, which include isoquinoline and indolo[2,3-c]pyridine structural fragments. This is achieved through the treatment of certain aminopyrazoles and maleimides with tris(morpholino)methane, leading to the formation of N-azolyl formamidines, which are further converted to these polycondensed heterocycles (Bogza et al., 1997).
Crystal Structure Analysis
A study on the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate, a related compound, reveals a water-bridged hydrogen-bonding network. This knowledge is crucial for understanding the molecular interactions and stability of these types of compounds, which can be applied to the design of new molecules and materials (Ye & Tanski, 2020).
Optically Resolved Perfluorocarboxylic Acids
The compound has been used in the synthesis of optically resolved perfluorocarboxylic acids, which are important in pharmaceutical research for the development of new drug candidates. This involves the separation of enantiomers of perfluorocarboxylic acids, including derivatives with a morpholino-group, through preparative silica gel HPLC and subsequent hydrolysis (Hayashi et al., 1991).
Decarboxylative Coupling in Chemical Synthesis
The compound is also relevant in decarboxylative coupling reactions catalyzed by Rh(III), particularly in the synthesis of substituted pyridines. Such reactions are significant in the field of organic synthesis, contributing to the development of complex molecules for various applications (Neely & Rovis, 2014).
Antimicrobial Activities
Research has also been conducted on the antimicrobial activities of pyridine-2-carboxylic acid derivatives, suggesting potential applications in developing new antimicrobial agents. These derivatives have been found to be active against various Gram-positive and Gram-negative bacteria, as well as yeast strains, indicating their potential in addressing antibiotic resistance issues (Tamer et al., 2018).
properties
IUPAC Name |
3-morpholin-4-yl-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O3/c12-11(13,14)7-5-8(9(10(17)18)15-6-7)16-1-3-19-4-2-16/h5-6H,1-4H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQNCSCEJUDRSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(N=CC(=C2)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Morpholino-5-(trifluoromethyl)-pyridine-2-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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